Diethyl N-(dianilinomethylidene)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl N-(dianilinomethylidene)phosphoramidate: These compounds are characterized by the presence of a single covalent bond between a tetracoordinate phosphorus (V) atom and a tricoordinate nitrogen (III) atom . Phosphoramidates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl N-(dianilinomethylidene)phosphoramidate can be achieved through several methods. One common approach involves the reaction of diethyl phosphoramidate with aniline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl N-(dianilinomethylidene)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the aniline moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Chemistry: Diethyl N-(dianilinomethylidene)phosphoramidate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in complex molecules .
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism by which diethyl N-(dianilinomethylidene)phosphoramidate exerts its effects involves the interaction of the phosphorus-nitrogen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions or other reactive species . These interactions are crucial for its role in catalysis and biochemical processes.
Comparison with Similar Compounds
- Diethyl phosphoramidate
- Diethyl amidophosphonate
- Diethyl phosphorylamide
Comparison: Diethyl N-(dianilinomethylidene)phosphoramidate is unique due to the presence of the dianilinomethylidene moiety, which imparts distinct reactivity and stability compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where other phosphoramidates may not be suitable .
Properties
CAS No. |
6186-04-5 |
---|---|
Molecular Formula |
C17H22N3O3P |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-1,3-diphenylguanidine |
InChI |
InChI=1S/C17H22N3O3P/c1-3-22-24(21,23-4-2)20-17(18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
NWIMJXSJACBFJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=C(NC1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.